Bacampicillin

Vue d'ensemble

Description

Bacampicilline : est un antibiotique de la famille des pénicillines semi-synthétiques qui sert de promédicament à l'ampicilline. Elle est conçue pour améliorer la biodisponibilité orale de l'ampicilline, la rendant plus efficace lorsqu'elle est prise par voie orale. La bacampicilline est rapidement hydrolysée dans l'organisme pour libérer l'ampicilline, qui exerce ensuite ses effets antibactériens. Ce composé est utilisé pour traiter diverses infections bactériennes, notamment les infections des voies respiratoires, les infections urinaires et les infections cutanées .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La bacampicilline est synthétisée par estérification de l'ampicilline. Le processus implique la réaction de l'ampicilline avec le chloroformate d'éthyle et l'acétaldéhyde pour former l'ester carbonate mixte. Cet intermédiaire est ensuite réduit en utilisant de l'hydrogène et un catalyseur approprié pour produire de la bacampicilline .

Méthodes de production industrielle : Dans les milieux industriels, la production de bacampicilline implique des processus d'estérification et de réduction à grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de techniques de purification avancées, telles que la cristallisation et la chromatographie, est courante pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : La bacampicilline subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution.

Réactifs et conditions courants :

Hydrolyse : La bacampicilline est hydrolysée dans l'organisme par les estérases pour libérer l'ampicilline. Cette réaction se produit dans des conditions physiologiques.

Oxydation : La bacampicilline peut être oxydée à l'aide de réactifs tels que le peroxyde d'hydrogène dans des conditions contrôlées.

Substitution : La bacampicilline peut subir des réactions de substitution avec des nucléophiles, tels que les amines et les thiols, en conditions basiques.

Principaux produits formés :

Hydrolyse : Le principal produit est l'ampicilline.

Oxydation : L'oxydation peut conduire à la formation de divers dérivés oxydés de la bacampicilline.

Substitution : Les réactions de substitution peuvent produire une gamme de dérivés de la bacampicilline substitués.

Applications de recherche scientifique

Chimie : La bacampicilline est utilisée dans la recherche pour étudier la synthèse et la réactivité des dérivés de la pénicilline. Elle sert de composé modèle pour développer de nouveaux antibiotiques aux propriétés améliorées .

Biologie : En recherche biologique, la bacampicilline est utilisée pour étudier les mécanismes de résistance bactérienne et l'efficacité des antibiotiques de la pénicilline. Elle aide à comprendre comment les bactéries interagissent avec les antibiotiques et développent une résistance .

Médecine : La bacampicilline est largement utilisée dans la recherche clinique pour évaluer son efficacité dans le traitement de diverses infections bactériennes. Elle est également étudiée pour sa pharmacocinétique et sa pharmacodynamie afin d'optimiser les schémas posologiques .

Industrie : Dans l'industrie pharmaceutique, la bacampicilline est utilisée comme composé de référence pour le contrôle qualité et la standardisation des antibiotiques de la pénicilline. Elle est également utilisée dans le développement de nouvelles formulations et systèmes d'administration .

Mécanisme d'action

La bacampicilline exerce ses effets en étant hydrolysée dans l'organisme pour libérer l'ampicilline. L'ampicilline inhibe ensuite la synthèse de la paroi cellulaire bactérienne en se liant aux protéines de liaison à la pénicilline (PBP). Cette liaison interfère avec la réticulation des chaînes de peptidoglycanes, qui sont essentielles à l'intégrité de la paroi cellulaire bactérienne. En conséquence, la paroi cellulaire bactérienne s'affaiblit, ce qui conduit à la lyse et à la mort cellulaire .

Applications De Recherche Scientifique

Pharmacological Properties

Bacampicillin is rapidly hydrolyzed to ampicillin in vivo, allowing it to exert bactericidal effects through the inhibition of cell wall synthesis in susceptible bacteria. It is effective against a range of Gram-positive and Gram-negative organisms, including:

- Gram-positive bacteria : Streptococcus species (including S. pneumoniae and S. faecalis), non-penicillinase-producing staphylococci.

- Gram-negative bacteria : Haemophilus influenzae, Escherichia coli, Neisseria gonorrhoeae, Proteus mirabilis, Salmonella, and Shigella .

Clinical Applications

This compound has been employed in the treatment of various infections, demonstrating effectiveness comparable to that of ampicillin and amoxicillin. Its applications include:

- Upper Respiratory Tract Infections : Effective in treating conditions such as pneumonia, sinusitis, and otitis media.

- Lower Respiratory Tract Infections : Used for bacterial pneumonia and acute exacerbations of chronic bronchitis.

- Skin and Soft Tissue Infections : Treats infections caused by susceptible strains.

- Urinary Tract Infections : Effective against uncomplicated urinary tract infections.

- Acute Gonococcal Urethritis : Demonstrated efficacy in treating this condition .

Comparative Efficacy Studies

Numerous studies have compared this compound with other antibiotics, particularly ampicillin and amoxicillin. Key findings include:

- A study involving 66 hospitalized patients with acute peritonsillitis found that this compound resulted in significantly higher peak serum levels compared to an equimolar dose of ampicillin, with a linear dose-response relationship observed .

- In a controlled trial comparing this compound and amoxicillin for lower respiratory tract infections, both antibiotics showed similar clinical outcomes; however, this compound was associated with fewer gastrointestinal side effects .

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by:

- Absorption : Enhanced absorption from the gastrointestinal tract leads to higher blood concentrations compared to equimolar doses of ampicillin.

- Dosage Regimen : Twice-daily dosing has been shown to be effective, simplifying the treatment regimen compared to four-times-daily dosing required for ampicillin .

Gastrointestinal Tolerability

One significant advantage of this compound over traditional penicillins is its gastrointestinal tolerability. Studies indicate that it results in fewer gastrointestinal side effects, particularly diarrhea, making it a preferable option for patients sensitive to these adverse effects .

Mécanisme D'action

Bacampicillin exerts its effects by being hydrolyzed in the body to release ampicillin. Ampicillin then inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding interferes with the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. As a result, the bacterial cell wall weakens, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

Composés similaires :

Ampicilline : La bacampicilline est un promédicament de l'ampicilline, conçu pour améliorer sa biodisponibilité orale.

Amoxicilline : Un autre dérivé de la pénicilline avec une activité antibactérienne similaire mais des propriétés pharmacocinétiques différentes.

Pénicilline G : L'antibiotique de la pénicilline original avec un spectre d'activité plus étroit que la bacampicilline.

Unicité : L'unicité de la bacampicilline réside dans son amélioration de la biodisponibilité orale par rapport à l'ampicilline. Cela la rend plus efficace pour l'administration orale, offrant de meilleurs résultats thérapeutiques pour les patients .

Activité Biologique

Bacampicillin is a semisynthetic prodrug of ampicillin, primarily utilized for its bactericidal properties against a variety of bacterial infections. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanism of action, efficacy against different bacterial strains, and relevant clinical studies.

Overview of this compound

This compound is classified as an aminopenicillin and is designed to enhance the oral bioavailability of ampicillin. Upon administration, this compound is rapidly hydrolyzed in the gastrointestinal tract to yield ampicillin, which is the active form exerting the therapeutic effects. Its structure and pharmacological characteristics position it as a valuable option in treating infections caused by susceptible bacteria.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. This occurs via:

- Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.

- Bactericidal Activity : The drug exhibits time-dependent killing characteristics, meaning its efficacy increases with prolonged exposure to the bacteria.

Pharmacokinetics

This compound demonstrates superior pharmacokinetic properties compared to traditional ampicillin:

- Bioavailability : Approximately 98% following oral administration .

- Absorption : Rapidly absorbed and converted to ampicillin in the intestinal wall .

- Protein Binding : 17-20% bound to plasma proteins .

- Excretion : Primarily eliminated through renal pathways (73%) .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | 98% |

| Peak Serum Concentration | 8.3 μg/ml |

| Protein Binding | 17-20% |

| Renal Excretion | 73% |

Efficacy Against Bacterial Strains

This compound has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The following organisms are particularly susceptible:

-

Gram-positive bacteria :

- Streptococcus spp.

- Enterococcus spp.

- Listeria monocytogenes

-

Gram-negative bacteria :

- Haemophilus influenzae

- Escherichia coli

- Proteus mirabilis

- Salmonella spp.

- Shigella spp.

This broad spectrum of activity makes this compound a suitable choice for treating various infections, including respiratory tract infections and skin infections.

Clinical Studies and Case Reports

Several studies have assessed the clinical efficacy of this compound:

-

Pharmacological Study in Acute Peritonsillitis :

A study compared this compound with other antibiotics in treating acute peritonsillitis. Results indicated that this compound provided effective relief from symptoms and reduced bacterial load . -

Randomized Cross-Over Study :

In a study involving healthy volunteers, this compound was found to have a higher peak serum concentration and more uniform absorption compared to ampicillin and pivampicillin. This suggests that this compound may be more effective in achieving therapeutic levels quickly . -

Use in Dental Infections :

A case study highlighted the successful use of this compound in managing acute apical periodontitis, demonstrating its effectiveness in oral infections .

Adverse Effects

While generally well-tolerated, this compound can cause side effects similar to other penicillins, including:

Propriétés

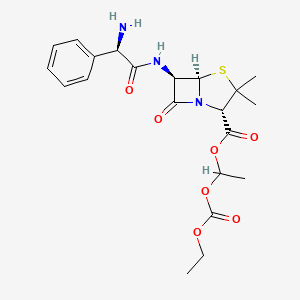

IUPAC Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOLLRNADZZWEX-FFGRCDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37661-08-8 (mono-hydrochloride) | |

| Record name | Bacampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048030 | |

| Record name | Bacampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e-01 g/L | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall. It is microbiologically active as ampicillin, and exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides. | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50972-17-3 | |

| Record name | Bacampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50972-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bacampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACAMPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GM2J22278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-176 | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.